

Ro18-5362: A Precursor to a Potent Proton Pump Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ro18-5362**, an inactive sulfide compound that serves as a precursor to the potent proton pump inhibitor (PPI), Ro 18-5364. The document details the conversion of **Ro18-5362** to its active sulfoxide form, the mechanism of action of Ro 18-5364 in inhibiting the gastric H+/K+-ATPase, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the area of acid-related gastrointestinal disorders.

Introduction

Gastric acid secretion is a fundamental physiological process, primarily regulated by the H+/K+-ATPase, commonly known as the proton pump, located in the apical membrane of parietal cells in the stomach lining. The clinical management of acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, has been revolutionized by the advent of proton pump inhibitors (PPIs). These drugs effectively suppress gastric acid secretion by targeting the proton pump.

Many PPIs are administered as inactive prodrugs that require activation in the acidic environment of the parietal cell secretory canaliculi. This guide focuses on **Ro18-5362**, a



benzimidazole sulfide, which itself is largely inactive.[1][2] Through oxidation, **Ro18-5362** is converted to its sulfoxide derivative, Ro 18-5364, a potent and irreversible inhibitor of the gastric H+/K+-ATPase.[1][3] This document will explore the chemical relationship between **Ro18-5362** and Ro 18-5364, the mechanism of inhibition, and the experimental methodologies used to characterize these compounds.

From Inactive Precursor to Active Inhibitor: The Role of Oxidation

The conversion of the sulfide **Ro18-5362** to the sulfoxide Ro 18-5364 is a critical activation step. While **Ro18-5362** shows negligible inhibitory activity on the H+/K+-ATPase even at high concentrations, Ro 18-5364 is an extremely potent inhibitor.[1] This transformation is a chemical oxidation of the sulfur atom in the benzimidazole core structure.

General Synthesis of Benzimidazole Sulfides (Precursors)

The synthesis of benzimidazole sulfides like **Ro18-5362** typically involves the condensation of a substituted o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a benzimidazole-2-thiolate.[4] This intermediate is then reacted with a substituted 2-(chloromethyl)pyridine derivative.

A general synthetic scheme is as follows:

- Formation of the Benzimidazole Thiol: A substituted o-phenylenediamine is reacted with carbon disulfide and potassium hydroxide in an alcoholic solvent under reflux.[4]
- Coupling Reaction: The resulting benzimidazole-2-thiol is then coupled with the appropriate 2-(chloromethyl)pyridine derivative in the presence of a base to yield the final benzimidazole sulfide.[5]

Oxidation to the Active Sulfoxide

The selective oxidation of the sulfide to the sulfoxide is a key synthetic step. Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in a suitable solvent like



dichloromethane.[6] Another approach utilizes hydrogen peroxide in acetic acid, which is considered a "green" and highly selective method.[7]

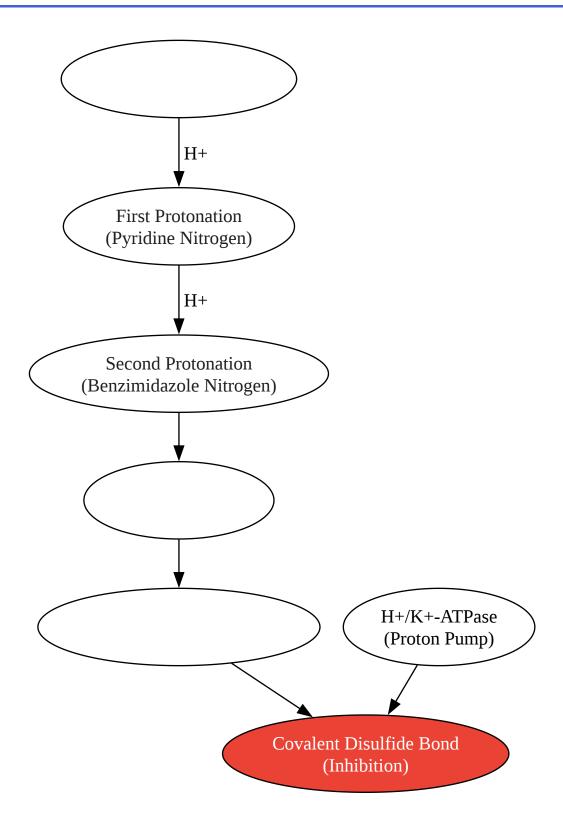
Mechanism of Action of Ro 18-5364

Ro 18-5364, like other benzimidazole-derived PPIs, is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.

Acid-Catalyzed Activation

The inhibitory action of Ro 18-5364 is significantly more pronounced at a lower pH.[1] In the acidic secretory canaliculi of parietal cells, the benzimidazole structure of Ro 18-5364 undergoes a proton-catalyzed rearrangement. This transformation converts the inactive sulfoxide into a highly reactive tetracyclic sulfenamide.[8] This cationic species is the active inhibitor that covalently binds to the proton pump.





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Caption: Acid activation pathway of Ro 18-5364.



Covalent Inhibition of H+/K+-ATPase

The active sulfenamide derivative of Ro 18-5364 is a thiophilic agent that readily reacts with sulfhydryl groups of cysteine residues on the luminal surface of the H+/K+-ATPase.[9] This reaction forms a stable disulfide bond, leading to the irreversible inactivation of the proton pump. Autoradiography studies with radiolabeled Ro 18-5364 have confirmed that the inhibitor is associated with a polypeptide of approximately 100 kDa, which corresponds to the molecular weight of the H+/K+-ATPase alpha-subunit.[1] The inhibition can be reversed by treatment with reducing agents like dithiothreitol, further supporting the formation of a disulfide bond.[3]

Quantitative Data

The inhibitory potency of Ro 18-5364 has been quantified in various studies. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency of Ro 18-5364 and its Precursor Ro18-5362

Compound	Target	Parameter	Value	Conditions	Reference
Ro 18-5364	Gastric H+/K+- ATPase	Apparent Ki	0.1 μΜ	рН 6.0	[1][3]
Ro18-5362	Gastric H+/K+- ATPase	Activity	No significant inhibition	Up to 0.1 mM	[1]

Table 2: Comparative Inhibitory Potency of Other Proton Pump Inhibitors



Compound	Target	Parameter	Value	Conditions	Reference
Omeprazole	Gastric H+/K+- ATPase	IC50	Varies (e.g., 16.4 μM)	рН 6.1	[10]
SCH 28080	Gastric H+/K+- ATPase	Ki	0.12 μΜ	-	MedChemEx press
Ro 17-5380	Gastric H+/K+- ATPase	Apparent Ki	20 μΜ	-	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Ro18-5362** and Ro 18-5364.

Preparation of Gastric H+/K+-ATPase-Enriched Microsomes

This protocol describes the isolation of microsomal vesicles enriched with H+/K+-ATPase from porcine gastric mucosa, a common source for in vitro studies.

Materials:

- Fresh porcine stomachs
- Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
- Differential centrifugation equipment

Procedure:

- Obtain fresh porcine stomachs and place them on ice.
- Excise the gastric mucosa and wash it with cold saline.



- Scrape the mucosal surface to collect the gastric glands.
- Homogenize the collected tissue in ice-cold homogenization buffer.
- Perform a series of differential centrifugations to isolate the microsomal fraction. A typical
 procedure involves a low-speed spin to remove whole cells and nuclei, followed by a highspeed spin to pellet the microsomes.
- Resuspend the final microsomal pellet in a suitable buffer and store at -80°C.

H+/K+-ATPase Activity Assay

The activity of the H+/K+-ATPase is typically measured by quantifying the rate of ATP hydrolysis, which is coupled to proton transport. This is often done by measuring the release of inorganic phosphate (Pi).

Materials:

- H+/K+-ATPase-enriched microsomes
- Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl)
- ATP solution
- Ro 18-5364 solution (in a suitable solvent, e.g., DMSO)
- Reagents for phosphate detection (e.g., Malachite Green or Fiske-Subbarow reagent)

Procedure:

- Pre-incubate the H+/K+-ATPase-enriched microsomes with various concentrations of Ro 18-5364 in the assay buffer at a specific pH (e.g., pH 6.0 or 7.4) for a defined period (e.g., 30-60 minutes) at 37°C.
- Initiate the enzymatic reaction by adding a saturating concentration of ATP.
- Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
- Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

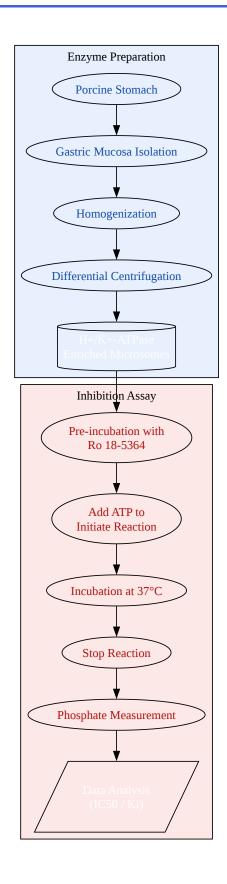
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- Measure the amount of inorganic phosphate released using a colorimetric method.
- Calculate the percentage of inhibition for each concentration of Ro 18-5364 compared to a vehicle control.
- Determine the IC50 or Ki value by fitting the data to an appropriate dose-response curve.





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Caption: General experimental workflow for H+/K+-ATPase inhibition assay.



Conclusion

Ro18-5362 serves as a chemically important precursor to the potent proton pump inhibitor, Ro 18-5364. The conversion from the inactive sulfide to the active sulfoxide, followed by acid-catalyzed activation in the vicinity of the parietal cell, exemplifies the elegant prodrug strategy employed for this class of therapeutic agents. The irreversible covalent inhibition of the gastric H+/K+-ATPase by Ro 18-5364 leads to effective suppression of gastric acid secretion. This technical guide provides a foundational understanding of the chemistry, mechanism of action, and experimental evaluation of this precursor-inhibitor system, which is valuable for professionals in the field of drug development and gastrointestinal pharmacology. Further research to delineate the precise binding sites and to gather more extensive comparative quantitative data would provide a more complete profile of this potent inhibitor.

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